N-(3-amino-4-methylphenyl)thiophene-2-carboxamide
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Overview
Description
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide is an organic compound that features both an aromatic amine and a thiophene ring
Scientific Research Applications
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
Target of Action
N-(3-Amino-4-methylphenyl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It’s worth noting that certain thiophene derivatives have been found to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of effects at the molecular and cellular level depending on their specific pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)thiophene-2-carboxamide can be achieved through the acylation of 3-amino-4-methylphenylamine with 2-thiophenecarboxylic acid chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(3-Amino-4-methylphenyl)acetamide
- N-(3-Amino-4-methylphenyl)propionamide
Uniqueness
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in the development of materials with specific electronic characteristics, such as organic semiconductors.
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOENHNIOLUQALG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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